4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione
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Overview
Description
4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione is an organic compound that features a bromophenyl group attached to a thiane-1,1-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol.
Formation of Thiane-1,1-dione: The next step involves the formation of thiane-1,1-dione through a cyclization reaction.
Coupling Reaction: Finally, the 4-bromophenol is coupled with the thiane-1,1-dione structure through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium methoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy-thiane derivatives.
Scientific Research Applications
4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.
4-Bromoaniline: Contains a bromine atom attached to an aniline structure.
Tetrakis(4-bromophenoxy)phthalocyanine: A more complex compound with multiple bromophenoxy groups attached to a phthalocyanine core.
Uniqueness
4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione is unique due to its combination of a bromophenyl group and a thiane-1,1-dione structure
Properties
IUPAC Name |
4-(4-bromophenoxy)thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c12-9-1-3-10(4-2-9)15-11-5-7-16(13,14)8-6-11/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAFHJDGXKZVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2001951-51-3 |
Source
|
Record name | 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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